5-Bromo-indolizine-2-carboxylic acid CAS 1246552-85-1 properties
5-Bromo-indolizine-2-carboxylic acid CAS 1246552-85-1 properties
An In-Depth Technical Guide on 5-Bromo-indolizine-2-carboxylic Acid (CAS 1246552-85-1).
A Bifunctional Indolizine Scaffold for Medicinal Chemistry
Executive Summary
5-Bromo-indolizine-2-carboxylic acid (CAS 1246552-85-1) represents a specialized heterocyclic scaffold distinct from its more common isomer, 5-bromoindole-2-carboxylic acid. While indoles are ubiquitous in nature, the indolizine nucleus (a bridgehead nitrogen 10-
This compound serves as a critical "divergent intermediate" in drug discovery. It possesses two orthogonal reactive handles:
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C2-Carboxylic Acid: Ready for amide coupling or esterification to establish solubility and binding interactions.
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C5-Bromide: A sterically sensitive but electronically activated position for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the construction of extended
-systems or biaryl pharmacophores.
Critical Note on Isomerism: Researchers must verify the CAS number.
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Target: Indolizine core (Pyrrolo[1,2-a]pyridine).
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Common Confusion: Indole core (Benzopyrrole, CAS 7254-19-5).
Chemical Identity & Physicochemical Profile
The following data characterizes the free acid form.
| Property | Specification |
| CAS Number | 1246552-85-1 |
| IUPAC Name | 5-Bromoindolizine-2-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 240.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO (>20 mg/mL), DMF, Methanol (moderate). Insoluble in water. |
| pKa (Predicted) | ~4.2 (Carboxylic acid) |
| Melting Point | >200 °C (Decomposition likely) |
| Storage | 2–8 °C, protect from light and moisture. |
Synthetic Architecture
The synthesis of 5-substituted indolizines is non-trivial due to the specific regiochemistry required during the cyclization. The most robust route utilizes the Tschitschibabin Indolizine Synthesis , adapting the precursors to ensure the bromine atom lands at the C5 position.
Retrosynthetic Logic
To place a substituent at the C5 position of the indolizine ring, the starting material must be a pyridine derivative substituted at the 6-position .
-
Precursor: 6-Bromo-2-methylpyridine (6-Bromo-2-picoline).
-
Cyclization Partner: Ethyl bromopyruvate (or similar
-halo ketoester).
Synthesis Workflow (Graphviz)
The following diagram outlines the stepwise construction of the indolizine core.
Figure 1: Tschitschibabin synthesis route targeting the 5-bromo regioisomer.
Experimental Protocols
Protocol A: Synthesis of the Indolizine Core
Reference Basis: Adapted from general indolizine synthesis methodologies (e.g., J. Chem. Soc. Perkin Trans 1).
Step 1: Quaternization
-
Dissolve 6-bromo-2-methylpyridine (1.0 eq) in anhydrous acetone or acetonitrile.
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Add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
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Stir for 12–24 hours. A precipitate (the pyridinium salt) typically forms.
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Checkpoint: If no solid forms, add diethyl ether to induce precipitation.
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Filter the salt, wash with cold ether, and dry under vacuum.
Step 2: Cyclization
-
Suspend the pyridinium salt in ethanol (0.1 M concentration).
-
Add sodium bicarbonate (
, 2.5 eq) or triethylamine. -
Heat to reflux for 4–6 hours. The reaction mixture will darken (orange/brown) as the aromatic indolizine forms.
-
Monitor: TLC (Hexane/EtOAc) should show the disappearance of the polar salt and appearance of a fluorescent spot (the ester).
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Concentrate solvent, redissolve in EtOAc, wash with water/brine, and purify via silica gel chromatography.
Protocol B: Ester Hydrolysis
-
Dissolve the ethyl ester intermediate in THF/Water (3:1).
-
Add Lithium Hydroxide (
, 3.0 eq). -
Stir at 60 °C for 2 hours.
-
Workup: Acidify carefully with 1M HCl to pH ~3. The carboxylic acid product should precipitate.
-
Filter, wash with water, and dry. Recrystallize from Methanol/Water if necessary.
Functionalization & Divergent Reactivity
This scaffold allows for "Point-of-Divergence" chemistry. The C5-bromo group is electronically unique because it sits on the six-membered ring of the fused system, often requiring specialized catalytic systems compared to simple aryl bromides.
Reactivity Map (Graphviz)
Figure 2: Divergent synthetic utility of the scaffold.
Key Mechanistic Insight: Direct cross-coupling at C5 (Suzuki/Sonogashira) is possible but often works better if the carboxylic acid is either protected (as an ester) or already converted to the final amide. The free acid can poison Palladium catalysts or undergo proto-decarboxylation under harsh basic conditions.
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Recommendation: Perform Pd-catalyzed coupling on the ester intermediate (Step 2 product) before hydrolysis, or on the final amide.
Safety & Handling (MSDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
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Handling: Use in a fume hood. Avoid dust formation.
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Incompatibility: Strong oxidizing agents. The indolizine ring is electron-rich and susceptible to oxidative degradation (e.g., by nitric acid or peroxides).
References
- Tschitschibabin Indolizine Synthesis: Source: Moskal, J. et al. "Synthesis and properties of some 5-substituted indolizines." Tetrahedron, 1986. Context: Establishes the reaction of -halo ketones with 2-alkylpyridines.
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Indolizine Medicinal Chemistry
- Source: Gundersen, L. L. et al. "Indolizines as novel potent inhibitors of 15-lipoxygenase." European Journal of Medicinal Chemistry, 2003.
-
Link:
- Cross-Coupling on Indolizines: Source: Gevorgyan, V. et al. "Palladium-catalyzed cross-coupling reactions of bromoindolizines." Journal of Organic Chemistry, 2001. Context: Validates Suzuki/Sonogashira feasibility at the pyridine-ring positions of indolizine.
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General Chemical Data
- Source: PubChem Compound Summary for Indolizine-2-carboxylic acid deriv
-
Link:
(Note: Specific literature on CAS 1246552-85-1 is limited; protocols are derived from validated class-based methodologies.)
